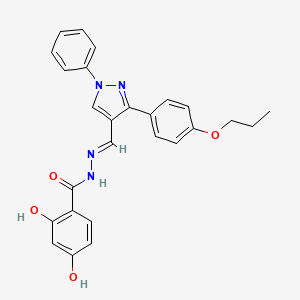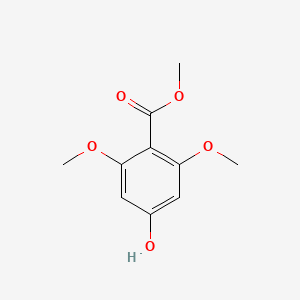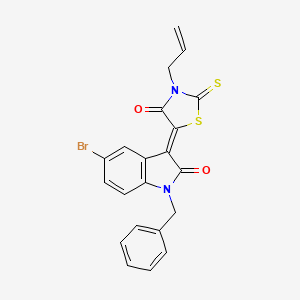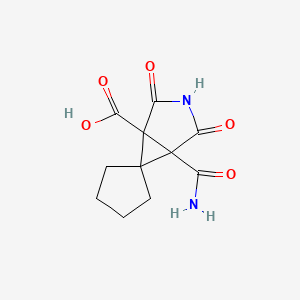
2,4-Dihydroxy-N'-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroxy-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by its complex structure, which includes a benzohydrazide core, a pyrazole ring, and various substituents that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide typically involves the condensation of 2,4-dihydroxybenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific steps are as follows:
- Dissolve 2,4-dihydroxybenzohydrazide in a suitable solvent such as ethanol.
- Add the aldehyde or ketone (e.g., 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde) to the solution.
- Add a catalytic amount of acid (e.g., acetic acid) to the mixture.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dihydroxy-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Used in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of 2,4-Dihydroxy-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dihydroxybenzohydrazide: A simpler analog without the pyrazole ring.
1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
Hydrazones: A class of compounds with similar hydrazide functional groups.
Uniqueness
2,4-Dihydroxy-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide is unique due to its combination of functional groups and aromatic rings, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
881403-01-6 |
|---|---|
Fórmula molecular |
C26H24N4O4 |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
2,4-dihydroxy-N-[(E)-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C26H24N4O4/c1-2-14-34-22-11-8-18(9-12-22)25-19(17-30(29-25)20-6-4-3-5-7-20)16-27-28-26(33)23-13-10-21(31)15-24(23)32/h3-13,15-17,31-32H,2,14H2,1H3,(H,28,33)/b27-16+ |
Clave InChI |
YNOIFDSUNUXISB-JVWAILMASA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=C(C=C(C=C3)O)O)C4=CC=CC=C4 |
SMILES canónico |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=C(C=C(C=C3)O)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11963549.png)

![4-[(E)-(2-bromophenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione](/img/structure/B11963555.png)

![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11963580.png)
![7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11963591.png)



![4-(Benzyloxy)benzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11963612.png)



